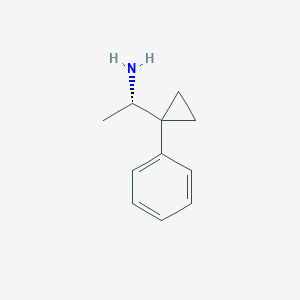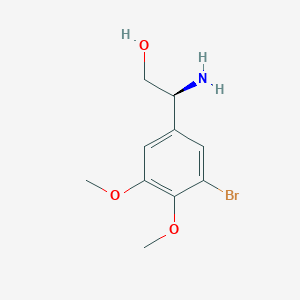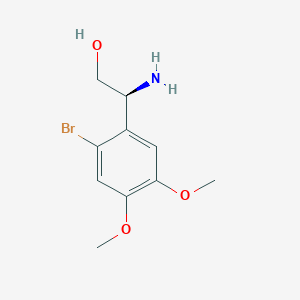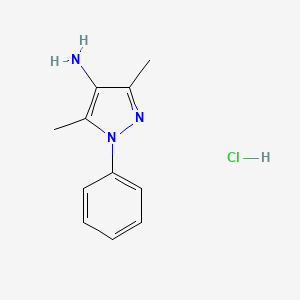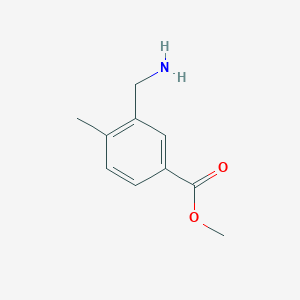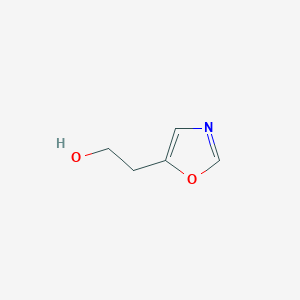
2-(1,3-Oxazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel (II) precatalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. For instance, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids allows for high-yield production . This method is advantageous due to the reusability of ionic liquids as solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions using phosphine ligands are common for arylation and alkenylation.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Oxazol-5-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoroacetyl)oxazole: Known for its use in medicinal chemistry and drug discovery.
5-Acetyl-2,4-dimethyl-1,3-oxazole: Used in organic synthesis and material science.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
2-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in different fields. Its ability to undergo various modifications makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 |
InChI-Schlüssel |
IKJGHVPKJBNLJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



